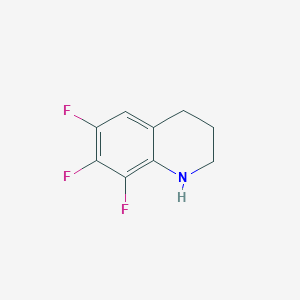

6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline

Description

Properties

IUPAC Name |

6,7,8-trifluoro-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N/c10-6-4-5-2-1-3-13-9(5)8(12)7(6)11/h4,13H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSKUFPXZLFLMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C(=C2NC1)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Conformation of 6,7,8-Trifluoro-tetrahydroquinoline

This guide provides a detailed exploration of the molecular structure and conformational landscape of 6,7,8-trifluoro-tetrahydroquinoline. Synthesizing principles from medicinal chemistry, conformational analysis, and modern analytical techniques, this document is intended for researchers, scientists, and drug development professionals working with fluorinated heterocyclic scaffolds.

Introduction: The Significance of Fluorinated Tetrahydroquinolines in Medicinal Chemistry

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] THQ derivatives have demonstrated a wide array of biological activities, including anti-cancer, anti-diabetic, anti-inflammatory, and anti-HIV properties.[1][2] The incorporation of fluorine into drug candidates is a widely employed strategy to modulate their physicochemical and pharmacokinetic properties.[3] The introduction of fluorine can influence a molecule's conformation, metabolic stability, pKa, and binding affinity to target proteins.[3][4] Specifically, the strategic placement of fluorine atoms, as in 6,7,8-trifluoro-tetrahydroquinoline, is anticipated to significantly impact the molecule's electronic properties and conformational preferences, making it a compound of interest for modern drug discovery programs.

Molecular Structure of 6,7,8-Trifluoro-tetrahydroquinoline

The molecular structure of 6,7,8-trifluoro-tetrahydroquinoline consists of a fused bicyclic system where a benzene ring is fused to a saturated six-membered nitrogen-containing ring. The trifluorination pattern on the aromatic ring is a key feature, with fluorine atoms at positions 6, 7, and 8.

Caption: Chemical structure of 6,7,8-trifluoro-tetrahydroquinoline.

The electron-withdrawing nature of the fluorine atoms is expected to decrease the electron density of the aromatic ring and influence the basicity of the nitrogen atom. These electronic effects can also subtly alter the bond lengths and angles within the bicyclic system compared to the parent tetrahydroquinoline.

Conformational Analysis

The conformational flexibility of 6,7,8-trifluoro-tetrahydroquinoline arises from the non-planar nature of the saturated heterocyclic ring. High-level quantum chemistry calculations on the parent tetrahydroquinoline molecule have identified four stable conformations, existing as two pairs of energetically equivalent enantiomers.[5] The saturated ring can adopt conformations that minimize steric and torsional strain, such as half-chair or boat-like forms, similar to what is observed in other cyclohexene-like rings.[6]

Two primary conformational processes are at play:

-

Ring Puckering: The interconversion between different puckered conformations of the six-membered saturated ring.

-

Nitrogen Inversion: The pyramidal inversion at the nitrogen atom, which inverts its lone pair and the attached hydrogen atom.

The trifluoro-substitution on the aromatic portion of the molecule is not expected to directly sterically hinder the puckering of the saturated ring. However, electrostatic interactions between the C-F bonds and the rest of the molecule, particularly the nitrogen lone pair, may influence the relative energies of the different conformers. The "gauche effect," a phenomenon where a gauche arrangement of electronegative substituents is preferred, could play a role in the solid-state and solution-phase conformational preferences.[7][8][9][10]

Caption: Simplified representation of the ring inversion process.

Experimental and Computational Characterization Protocols

A thorough characterization of the molecular structure and conformation of 6,7,8-trifluoro-tetrahydroquinoline requires a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state structure and conformation.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of 6,7,8-trifluoro-tetrahydroquinoline in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.

-

1H NMR Spectroscopy:

-

Acquire a standard one-dimensional 1H NMR spectrum.

-

Analyze the chemical shifts and coupling patterns of the protons on the saturated ring. The vicinal (3JHH) coupling constants are particularly informative for determining dihedral angles via the Karplus equation.

-

-

13C NMR Spectroscopy:

-

Acquire a proton-decoupled 13C NMR spectrum to identify the number of unique carbon environments.

-

Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH2, and CH3 groups.

-

-

19F NMR Spectroscopy:

-

Acquire a proton-decoupled 19F NMR spectrum to observe the signals for the three fluorine atoms.

-

Proton-coupled 19F NMR will reveal 3JHF and longer-range couplings, which can provide further conformational insights.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximities of protons, which is crucial for conformational analysis.[10]

-

Single-Crystal X-ray Diffraction

X-ray crystallography provides the definitive solid-state structure of a molecule.

Protocol:

-

Crystal Growth: Grow single crystals of 6,7,8-trifluoro-tetrahydroquinoline suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution, vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain precise bond lengths, bond angles, and torsional angles.[6][11][12][13][14]

Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), is invaluable for exploring the conformational landscape and predicting the relative stabilities of different conformers.[11][15]

Protocol:

-

Molecule Building: Construct the 3D structure of 6,7,8-trifluoro-tetrahydroquinoline using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.

-

Geometry Optimization and Energy Calculation:

-

Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).

-

Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

-

Analysis: Analyze the geometries of the low-energy conformers, including key dihedral angles, and compare their relative energies to predict the most stable conformations.

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. researchgate.net [researchgate.net]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]

- 5. Ab initio conformational analysis of 1,2,3,4-tetrahydroquinoline and the high-resolution rotational spectrum of its lowest energy conformer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. 5,6,7,8-Tetrahydroquinolin-8-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. d-nb.info [d-nb.info]

- 10. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 6,7-Difluoro-1,2,3,4-tetrahydroquinoxaline-5,8-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.msu.ru [chem.msu.ru]

- 14. mdpi.com [mdpi.com]

- 15. ir.bowen.edu.ng:8443 [ir.bowen.edu.ng:8443]

Technical Guide: Therapeutic Potential of 6,7,8-Trifluoro-1,2,3,4-Tetrahydroquinoline Derivatives

[1]

Part 1: Executive Strategic Analysis[1]

The "Fluorine Effect" in THQ Scaffolds

The 1,2,3,4-tetrahydroquinoline (THQ) moiety is a privileged structure in medicinal chemistry, serving as the backbone for approved therapeutics ranging from oxamniquine (antiparasitic) to experimental BET inhibitors.[1] However, the specific 6,7,8-trifluoro-1,2,3,4-tetrahydroquinoline derivative represents a high-value "chemically hardened" scaffold.[1]

The introduction of three fluorine atoms at the 6, 7, and 8 positions is not merely decorative; it serves three critical bio-isosteric functions:

-

Metabolic Blockade: It effectively shuts down oxidative metabolism (hydroxylation) at the electron-rich aromatic ring, significantly extending half-life (

).[1] -

Electronic Modulation: The strong electron-withdrawing nature of the trifluoro-motif reduces the electron density of the N1-nitrogen, lowering its pKa. This reduces non-specific binding to plasma proteins while maintaining hydrogen-bond donor capability.

-

Lipophilicity Tuning: It increases

without adding steric bulk comparable to methyl or chloro groups, facilitating blood-brain barrier (BBB) penetration for CNS targets.[1]

Part 2: Chemical Architecture & Mechanism[1][2]

Structural Causality

The therapeutic potency of 6,7,8-trifluoro-THQ derivatives stems from their ability to mimic the acetyl-lysine recognition motif found in epigenetic readers (Bromodomains) while resisting the CYP450 degradation that plagues non-fluorinated analogs.[1]

| Property | Non-fluorinated THQ | 6,7,8-Trifluoro-THQ | Impact on Drug Design |

| C6/C7 Metabolism | High (Hydroxylation prone) | Blocked | Enhanced metabolic stability (lower clearance).[1] |

| N1 Basicity (pKa) | ~5.0 | ~3.5 - 4.0 | Reduced lysosomal trapping; improved cytosolic availability.[1] |

| Lipophilicity ( | Baseline | +0.8 to +1.2 | Improved membrane permeability and CNS access.[1] |

| Electrostatic Potential | Negative | Electron-deficient core | Promotes |

Primary Therapeutic Vectors[1]

Vector A: Epigenetic Modulation (Oncology)

These derivatives function as BET Bromodomain Inhibitors (specifically BRD4).[1] The THQ amine headgroup forms a critical hydrogen bond with the conserved asparagine residue (Asn140 in BRD4), while the fluorinated tail occupies the hydrophobic WPF shelf.[1]

-

Mechanism:[1] Disruption of super-enhancers driving c-MYC expression in Acute Myeloid Leukemia (AML).

Vector B: Antibacterial Precursors

The 6,7,8-trifluoro motif is a key intermediate in the synthesis of tricyclic fluoroquinolones (e.g., Levofloxacin analogs).[1] The fluorine at C6 is essential for DNA gyrase inhibition, while the C7/C8 fluorines modulate the spectrum of activity against Gram-positive anaerobes.

Part 3: Experimental Protocols

Synthesis of 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline

Rationale: Direct hydrogenation of the quinoline precursor is preferred over ring-closing methodologies to ensure regiochemical purity.

Reagents:

-

Substrate: 6,7,8-Trifluoroquinoline[1]

-

Catalyst: Platinum Oxide (

, Adams' Catalyst) or -

Solvent: Glacial Acetic Acid (AcOH)[1]

Protocol:

-

Preparation: Dissolve 10 mmol of 6,7,8-trifluoroquinoline in 50 mL of glacial acetic acid in a high-pressure hydrogenation vessel.

-

Catalyst Addition: Carefully add 5 mol%

under an inert nitrogen atmosphere. -

Hydrogenation: Pressurize the vessel to 60 psi (4.1 bar) with

gas. Agitate at room temperature for 12 hours.-

Quality Check: Monitor reaction progress via TLC (Hexane/EtOAc 8:2).[1] The product will be less polar than the starting material.

-

-

Workup: Filter the catalyst through a Celite pad. Neutralize the filtrate with saturated

(caution: gas evolution) to pH 8.[1] -

Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry organic layer over anhydrous

. -

Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).[1]

Self-Validation Step: Confirm structure via

In Vitro Microsomal Stability Assay

Rationale: To quantify the "metabolic hardening" effect of the trifluoro-substitution compared to a non-fluorinated control.

Protocol:

-

Incubation: Prepare a reaction mixture containing 1 µM test compound, 0.5 mg/mL human liver microsomes, and 100 mM phosphate buffer (pH 7.4).

-

Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

-

Sampling: Aliquot 50 µL samples at

minutes. -

Quenching: Immediately add 150 µL ice-cold Acetonitrile (ACN) containing internal standard (e.g., Warfarin).

-

Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time. The slope-

Success Metric: 6,7,8-Trifluoro-THQ should show

degradation at 60 min (High Stability), whereas unsubstituted THQ typically shows

-

Part 4: Visualization & Pathways[1]

Synthesis & Logic Flow

The following diagram illustrates the synthesis pathway and the downstream therapeutic logic.

Caption: Synthesis pathway of 6,7,8-trifluoro-THQ and its bifurcation into oncological and antibacterial therapeutic vectors based on physicochemical properties.

Metabolic Stability Comparison

Visualizing why the trifluoro-derivative outperforms the standard scaffold.

Caption: Mechanism of metabolic resistance.[1] The 6,7,8-trifluoro substitution sterically and electronically repels CYP450 oxidation, preserving the active drug.[1]

References

-

Tetrahydroquinoline Scaffolds in Medicinal Chemistry

-

Fluorination Strategies in Drug Design

-

Synthetic Methodologies

- Title: Synthesis of tetrahydroquinolines (Review of hydrogen

- Source: Organic Chemistry Portal.

-

URL:[Link]

-

Anticancer Potential (mTOR/BET)

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]

The Strategic Imperative of Trifluorination: A Deep Dive into the Medicinal Chemistry of 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1] Strategic functionalization of this core structure allows for the fine-tuning of its pharmacological profile. This technical guide delves into the specific and compelling role of the 6,7,8-trifluoro substitution pattern on the THQ ring system. While direct literature on this precise molecule is nascent, this paper will synthesize established principles of fluorine chemistry with the known biological relevance of the THQ scaffold to provide a comprehensive theoretical framework for its application in modern drug discovery. We will explore the profound influence of this polyfluorination on physicochemical properties, metabolic stability, and target engagement, and propose a robust synthetic pathway to access this high-value building block.

Introduction: The Power of Fluorine in Drug Design

The incorporation of fluorine into small molecule drug candidates has become a paramount strategy in medicinal chemistry.[2][3] Over half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its ability to favorably modulate a molecule's properties.[2] The unique attributes of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the precise tuning of:

-

Metabolic Stability: Blocking sites of oxidative metabolism.[4][5]

-

Binding Affinity: Through favorable electrostatic and hydrogen-bonding interactions.[4][6]

-

Physicochemical Properties: Modulating lipophilicity (logP) and the acidity/basicity (pKa) of nearby functional groups.[4][5][7]

-

Conformational Control: Influencing the three-dimensional shape of a molecule to favor a bioactive conformation.[3]

The 6,7,8-trifluoro substitution pattern on the tetrahydroquinoline scaffold presents a unique convergence of these benefits, creating a building block with immense potential for addressing common challenges in drug development.

Physicochemical and Pharmacokinetic Profile of 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline

The strategic placement of three fluorine atoms on the benzo-ring of the THQ scaffold is predicted to induce significant and advantageous alterations to its physicochemical and pharmacokinetic (ADME) properties.

Modulation of Lipophilicity and Basicity

The introduction of multiple fluorine atoms will substantially increase the lipophilicity of the THQ core. This can enhance membrane permeability and improve oral bioavailability.[5][8] However, the effect of fluorine on lipophilicity can be complex and context-dependent.[9]

The strong electron-withdrawing nature of the three fluorine atoms will have a pronounced effect on the basicity of the nitrogen atom in the tetrahydroquinoline ring. This reduction in pKa can be highly beneficial, as it can decrease unwanted interactions with off-target proteins and improve the overall pharmacokinetic profile of a drug candidate.[4]

| Property | Unsubstituted THQ (Predicted) | 6,7,8-Trifluoro-THQ (Predicted) | Rationale for Change |

| logP | ~1.9 | ~3.0 - 3.5 | Increased lipophilicity due to fluorine substitution. |

| pKa | ~4.9 | ~2.5 - 3.0 | Strong inductive electron withdrawal by the three fluorine atoms reduces the basicity of the nitrogen. |

Enhanced Metabolic Stability

A primary challenge in drug development is overcoming rapid metabolic degradation. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to enzymatic cleavage.[5] By substituting the 6, 7, and 8 positions with fluorine, the aromatic ring of the THQ scaffold is effectively shielded from cytochrome P450-mediated oxidation, a major metabolic pathway. This is expected to increase the half-life and overall exposure of drug candidates incorporating this moiety.[10]

Proposed Synthesis of 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline

A robust and scalable synthesis of the title compound is crucial for its widespread adoption in medicinal chemistry. Based on established synthetic methodologies for polyfluorinated anilines and the hydrogenation of quinolines, a two-step synthesis is proposed, starting from the commercially available 1,2,3,4-tetrafluorobenzene.

Synthesis of 2,3,4-Trifluoroaniline

The initial step involves the nucleophilic aromatic substitution of 1,2,3,4-tetrafluorobenzene with ammonia to yield 2,3,4-trifluoroaniline. This reaction is typically carried out under high pressure and temperature in the presence of a suitable solvent.[11][12]

Experimental Protocol:

-

To a high-pressure autoclave, add 1,2,3,4-tetrafluorobenzene (1.0 eq), a suitable solvent such as propylene glycol, and a catalytic amount of copper powder.[11]

-

Cool the vessel and introduce liquid ammonia (1.2 - 2.0 eq).[11]

-

Seal the autoclave and heat to 180-220°C for 36-48 hours.[12]

-

After cooling, carefully vent the autoclave and partition the reaction mixture between an organic solvent and water.

-

Isolate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield 2,3,4-trifluoroaniline.

Synthesis of 6,7,8-Trifluoroquinoline and Subsequent Hydrogenation

The resulting 2,3,4-trifluoroaniline can be converted to 6,7,8-trifluoroquinoline via a Skraup synthesis or a related cyclization reaction. The final step is the selective hydrogenation of the quinoline to the desired tetrahydroquinoline.

Experimental Protocol:

-

Skraup Synthesis: React 2,3,4-trifluoroaniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) to construct the 6,7,8-trifluoroquinoline ring system.

-

Hydrogenation: Dissolve the synthesized 6,7,8-trifluoroquinoline in a suitable solvent (e.g., ethanol, acetic acid).

-

Add a hydrogenation catalyst, such as palladium on carbon (Pd/C) or a fluorine-modified cobalt catalyst.[13][14]

-

Subject the mixture to a hydrogen atmosphere (either via a balloon or a high-pressure hydrogenator) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain crude 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline.

-

Purify the product via column chromatography or distillation.

Caption: Proposed synthetic route to 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline.

Medicinal Chemistry Applications and Structure-Activity Relationship (SAR) Insights

The unique properties of the 6,7,8-trifluoro-THQ scaffold make it an attractive building block for a wide range of therapeutic targets. Its incorporation into known pharmacophores is anticipated to yield significant improvements in drug-like properties.

Central Nervous System (CNS) Agents

For CNS-penetrant drugs, achieving the right balance of lipophilicity and polarity is critical. The increased lipophilicity of the trifluorinated THQ core can enhance blood-brain barrier permeability. Furthermore, the reduced basicity of the nitrogen atom can mitigate interactions with efflux transporters, further boosting brain exposure.

Kinase Inhibitors

In the realm of oncology, kinase inhibitors are a major class of therapeutics. The trifluorinated THQ scaffold can serve as a novel hinge-binding motif or as a scaffold to orient other pharmacophoric elements. The metabolic stability conferred by the fluorine atoms is particularly advantageous in this area, where long-term treatment is common.

Antiviral and Antibacterial Agents

The tetrahydroquinoline nucleus is present in a number of antimicrobial agents. The introduction of the 6,7,8-trifluoro pattern can enhance cell wall penetration and improve the overall efficacy and pharmacokinetic profile of these compounds.

Caption: Interplay of physicochemical properties and therapeutic benefits.

Conclusion and Future Outlook

The 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline scaffold represents a highly promising, yet underexplored, building block in medicinal chemistry. The strategic installation of three fluorine atoms on the benzo-fused ring is predicted to confer a multitude of benefits, including enhanced metabolic stability, modulated lipophilicity and basicity, and improved pharmacokinetic properties. The proposed synthetic route offers a viable pathway for accessing this valuable compound. As the demand for drug candidates with superior ADME profiles continues to grow, the systematic exploration of polyfluorinated scaffolds like 6,7,8-trifluoro-THQ will be a critical driver of innovation in drug discovery.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361.

-

Taylor & Francis. (2008). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

Patsnap Synapse. (2025). What is the role of bioisosterism in drug design?. Retrieved from [Link]

-

PubMed. (2022). Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. Retrieved from [Link]

-

PubMed. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]

- Google Patents. (n.d.). CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline.

-

ResearchGate. (n.d.). Fluorine-modified cobalt electrocatalyst for quinoline hydrogenation with water at room temperature. Retrieved from [Link]

-

PubMed. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Retrieved from [Link]

-

PubMed. (1988). The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. Retrieved from [Link]

-

Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of polyfunctional fluoro-quinoline and fluoro-pyridopyrimidinone derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Fe-catalysed hydrogenation of quinoline a. Retrieved from [Link]

- Google Patents. (n.d.). CN103497111A - Synthetic method for 2, 3, 4-trifluoroaniline.

-

PubMed. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Retrieved from [Link]

-

ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

Sources

- 1. blumberginstitute.org [blumberginstitute.org]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. researchgate.net [researchgate.net]

- 8. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 10. chemrxiv.org [chemrxiv.org]

- 11. CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline - Google Patents [patents.google.com]

- 12. CN103497111A - Synthetic method for 2, 3, 4-trifluoroaniline - Google Patents [patents.google.com]

- 13. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Optimizing Metabolic Stability in Tetrahydroquinoline Scaffolds: A Fluorination-Centric Technical Guide

Topic: Metabolic Stability of Fluorinated Tetrahydroquinoline Scaffolds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Tetrahydroquinoline Paradox

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for diverse therapeutics ranging from BET bromodomain inhibitors to androgen receptor modulators. Its semi-rigid bicyclic nature allows for precise vectorization of substituents, enabling high-affinity interactions with biological targets.

However, the THQ scaffold presents a significant metabolic liability : it is electronically predisposed to oxidative degradation. The nitrogen lone pair activates the system, making it susceptible to Cytochrome P450 (CYP)-mediated oxidation. This often results in rapid clearance via aromatization (dehydrogenation to quinolines) or reactive metabolite formation (iminium ions), leading to poor pharmacokinetic (PK) profiles or idiosyncratic toxicity.

This guide details the strategic incorporation of fluorine atoms to mitigate these risks. By leveraging the "Fluorine Effect"—high electronegativity, C-F bond strength, and steric shielding—chemists can modulate the metabolic stability of THQs without compromising their pharmacodynamic potency.

Mechanistic Pathways of THQ Degradation

To stabilize the scaffold, one must first understand the specific mechanisms of its destruction. The metabolism of THQs is primarily driven by CYP450 isoforms (e.g., CYP3A4, CYP2D6) and proceeds via three dominant pathways.

Oxidative Aromatization

Unlike fully saturated heterocycles, THQs can undergo oxidative dehydrogenation to form the fully aromatic quinoline or quinolinium species. This is often initiated by Single Electron Transfer (SET) from the nitrogen lone pair, followed by proton loss.

-

Consequence: Loss of chirality (if C2/C3/C4 were chiral) and flattening of the molecule, potentially destroying target binding affinity.

Iminium Ion Formation (Bioactivation)

Oxidation at the

-

Consequence: These electrophilic species can be trapped by glutathione (GSH) or, more dangerously, covalently bind to hepatic proteins, causing hepatotoxicity.

Benzylic/Aromatic Hydroxylation

The electron-rich benzenoid ring (positions C5–C8) is prone to direct hydroxylation, followed by Phase II conjugation (glucuronidation/sulfation) and rapid excretion.

Visualization: THQ Metabolic Pathways

The following diagram illustrates the divergent pathways of THQ metabolism and the critical intervention points for fluorination.

Strategic Fluorination: Structure-Metabolism Relationships (SMR)

Fluorine is not merely a steric block; it is an electronic modulator.[1] The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-H bond (approx. 99 kcal/mol), rendering it resistant to homolytic cleavage by the CYP450 Iron-Oxo species.

Substitution at the Benzenoid Ring (C5–C8)

-

Strategy: Replace C-H with C-F at sites vulnerable to hydroxylation (typically para to the nitrogen or other electron-donating groups).

-

Mechanism: The high electronegativity of fluorine deactivates the aromatic ring, raising the oxidation potential and making the ring less nucleophilic towards the electrophilic CYP heme species.

-

Impact: Prevents phenol formation and subsequent glucuronidation.

Substitution at the Saturated Ring (C2, C3, C4)

This is the most critical area for preventing aromatization and bioactivation.

| Position | Effect of Fluorination | Mechanistic Insight |

| C2 ( | High Impact | Directly blocks metabolic oxidation at the |

| C3 ( | Moderate Impact | Often used to modulate pKa. Fluorine at C3 exerts a strong inductive effect, lowering the pKa of the amine (typically by 1–2 units). This reduces lysosomal trapping and can improve permeability, indirectly affecting metabolic clearance. |

| C4 ( | Variable Impact | Blocks benzylic-like oxidation if the C4 position is activated. Gem-difluorination at C4 can induce conformational changes (puckering) that may alter enzyme binding affinity. |

Case Study Insight: The "Fluorine Walk"

In the optimization of THQ-based LSD1 inhibitors, researchers found that while the parent THQ had acceptable stability, introduction of fluorine at the C6 position significantly extended half-life (

Experimental Protocol: Microsomal Stability Assessment

To validate the efficacy of fluorination, a robust Microsomal Stability Assay is required. This protocol uses liver microsomes (human/mouse/rat) to determine the intrinsic clearance (

Reagents & Preparation

-

Liver Microsomes: 20 mg/mL protein concentration (e.g., Corning or XenoTech).

-

NADPH Regenerating System: 10 mM NADPH (or Glucose-6-phosphate + G6PDH).

-

Test Compound: 10 mM stock in DMSO.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

Step-by-Step Workflow

-

Pre-Incubation:

-

Dilute Test Compound to 1

M in Phosphate Buffer (0.1% DMSO final). -

Add Microsomes (final conc.[5] 0.5 mg/mL).

-

Incubate at 37°C for 5 minutes to equilibrate.

-

-

Reaction Initiation:

-

Add NADPH (final conc. 1 mM) to initiate the reaction.

-

Control: Run a parallel incubation without NADPH to assess chemical stability.

-

-

Sampling:

-

At time points

minutes, remove 50

-

-

Quenching:

-

Immediately transfer aliquot into 150

L of ice-cold Quench Solution (ACN + IS). -

Vortex vigorously for 1 minute.

-

-

Processing:

-

Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet proteins.

-

Transfer supernatant to LC-vials for LC-MS/MS analysis.

-

Visualization: Assay Workflow

Data Analysis & Interpretation

Calculating Intrinsic Clearance ( )

The depletion of the parent compound typically follows pseudo-first-order kinetics. Plot the natural logarithm of the remaining percentage against time.[4]

-

Determine Elimination Rate Constant (

): -

Calculate Half-Life (

): -

Calculate Intrinsic Clearance (

):

Benchmarking Stability

| Classification | Implication for Drug Design | |

| < 10 | Low Clearance | Excellent stability. Likely good bioavailability. |

| 10 – 45 | Moderate | Acceptable for lead compounds; may need optimization. |

| > 45 | High Clearance | Poor stability. Rapid hepatic extraction. Requires structural modification (e.g., Fluorination).[6] |

References

-

Structural Simplification of a Tetrahydroquinoline-Core Peptidomimetic μ-Opioid Receptor (MOR) Agonist/δ-Opioid Receptor (DOR) Antagonist Produces Improved Metabolic Stability. Journal of Medicinal Chemistry. (2019).[7]

-

Metabolic aromatization of N-alkyl-1,2,3,4-tetrahydroquinoline substructures to quinolinium by human liver microsomes and horseradish peroxidase. Drug Metabolism and Disposition. (2006).

-

Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. (2012).

-

The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine. Chemical Research in Toxicology. (1994).

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. (2026).

-

Microsomal stability assay for human and mouse liver microsomes. Protocol Exchange/ResearchGate. (2024).

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 5. waters.com [waters.com]

- 6. mdpi.com [mdpi.com]

- 7. Structural Simplification of a Tetrahydroquinoline-Core Peptidomimetic μ-Opioid Receptor (MOR) Agonist/δ-Opioid Receptor (DOR) Antagonist Produces Improved Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Lipophilicity Profiling of 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline

Executive Summary

6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline (6,7,8-TFTHQ) represents a high-value scaffold in medicinal chemistry, particularly for modulating the physicochemical properties of CNS-active agents and androgen receptor modulators. Unlike its non-fluorinated parent, the 6,7,8-trifluoro motif introduces a unique "polar hydrophobicity," simultaneously increasing lipophilicity while reducing the basicity of the secondary amine.

This guide provides a comprehensive technical analysis of the lipophilicity profile of 6,7,8-TFTHQ. It moves beyond simple calculated LogP (cLogP) to explore the pH-dependent distribution coefficient (

Part 1: Molecular Architecture & Physicochemical Baseline

The Fluorine Effect: Structural Analysis

The 6,7,8-TFTHQ molecule is a bicyclic system comprising a saturated piperidine ring fused to a trifluorinated benzene ring. The lipophilicity profile is governed by the interplay between the lipophilic fluorine atoms and the ionizable secondary amine.

-

The 6,7,8-Trifluoro Motif:

-

Position 6 (Para to N-bridgehead): Exerts a strong inductive electron-withdrawing effect (

), significantly reducing the electron density of the aromatic ring. -

Position 8 (Ortho to N-bridgehead): This is the critical determinant. The fluorine at position 8 creates an electrostatic field effect near the nitrogen lone pair. While not a direct hydrogen bond acceptor in the classical sense, the high electronegativity suppresses the protonation of the adjacent nitrogen.

-

-

Net Result: The molecule is significantly less basic than 1,2,3,4-tetrahydroquinoline (THQ), leading to a higher fraction of neutral species at physiological pH.

Predicted Physicochemical Metrics

The following values represent a consensus of calculated properties (cLogP) and structure-activity relationship (SAR) extrapolations based on the parent THQ scaffold.

| Property | Value (Est.) | Context |

| Parent LogP (THQ) | 1.94 – 2.29 | Moderate lipophilicity [1]. |

| +0.45 – 0.60 | Each aryl-F typically adds ~0.15–0.20 to LogP. | |

| LogP (Neutral) | 2.55 – 2.80 | Optimal range for CNS penetration (Goldilocks zone). |

| pKa (Conj. Acid) | 3.2 – 3.8 | Significantly lower than parent THQ (pKa ~5.1) due to |

| LogD (pH 7.4) | ~2.60 | At pH 7.4, the molecule is >99.9% neutral. |

| TPSA | 12.0 Ų | Low polar surface area favors membrane permeability. |

Critical Insight: Because the estimated pKa (~3.5) is well below physiological pH (7.4),

. Unlike many amine-containing drugs that are cationic at pH 7.4, 6,7,8-TFTHQ behaves as a neutral lipophile in blood plasma.

Part 2: Experimental Determination Protocols

To validate the theoretical values, researchers must employ robust experimental workflows. The following protocols are designed for high reproducibility.

Protocol A: High-Throughput LogP Determination (RP-HPLC)

The shake-flask method is slow and prone to emulsion errors. The Reversed-Phase HPLC (RP-HPLC) method is the industry standard for profiling fluorinated scaffolds.

Principle: Lipophilicity correlates linearly with the capacity factor (

Reagents:

-

Mobile Phase A: 20 mM Ammonium Acetate (pH 7.4) - Ensures neutral species dominance.

-

Mobile Phase B: Methanol (HPLC Grade).

-

Column: C18 end-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Standards: Toluene, Naphthalene, Triphenylene (Calibration set).

Workflow:

-

Dead Time (

) Determination: Inject Uracil or Thiourea (unretained compounds). -

Retention Time (

) Measurement: Inject 6,7,8-TFTHQ and standards isocratically at varying MeOH percentages (e.g., 50%, 60%, 70%). -

Calculation:

-

Conversion: Use the calibration curve of Standards (Known LogP vs. Measured

) to derive the LogP of 6,7,8-TFTHQ.

Protocol B: pKa Determination via Potentiometric Titration

Accurate LogD modeling requires precise pKa.

Workflow:

-

Dissolve 5 mg of 6,7,8-TFTHQ in 10 mL of 0.1 M KCl / 20% Dioxane (Dioxane ensures solubility of the lipophilic neutral form).

-

Titrate with 0.1 M HCl to fully protonate, then back-titrate with 0.1 M KOH under inert gas (

) to prevent carbonate formation. -

Use the Bjerrum plot method or Gran plot analysis to identify the inflection point.

-

Correction: Extrapolate the aqueous pKa from the dioxane/water value using the Yasuda-Shedlovsky equation.

Part 3: Visualization of Dynamics

Lipophilicity & Ionization Workflow

The following diagram illustrates the logical flow for characterizing the lipophilic profile, highlighting the critical dependency on pH.

Figure 1: The ionization-lipophilicity dependency graph. Due to the low pKa induced by fluorination, the intrinsic LogP dictates the LogD at physiological pH.

HPLC Method Logic

Figure 2: The RP-HPLC workflow for indirect LogP determination, eliminating the need for octanol-water partitioning.

Part 4: ADME Implications & Applications

Blood-Brain Barrier (BBB) Penetration

For CNS drugs, the ideal LogP is often cited as 2.0 – 3.5.

-

6,7,8-TFTHQ Profile: With a LogD of ~2.6 and low TPSA, this molecule is predicted to have high BBB permeability .

-

Mechanism: The fluorines shield the metabolic liability of the aromatic ring while the lipophilicity drives passive diffusion across the endothelial cells of the BBB.

Metabolic Stability

The 6,7,8-substitution pattern is strategic for blocking metabolism.

-

CYP450 Blocking: In unsubstituted THQ, the aromatic ring is prone to hydroxylation (typically at positions 6 and 8) by Cytochrome P450 enzymes.

-

Fluorine Blockade: Replacing C-H bonds with C-F bonds at these positions effectively blocks aromatic hydroxylation due to the strength of the C-F bond (approx. 116 kcal/mol) [2]. This extends the half-life (

) of the compound significantly.

Solubility Constraints

While fluorination improves permeability, it reduces aqueous solubility.

-

Formulation Note: Researchers should anticipate low water solubility (< 100 µg/mL). Salt formation (e.g., Hydrochloride or Mesylate) may be difficult due to the low basicity (pKa ~3.5).

-

Recommendation: Use lipid-based formulations or co-solvents (PEG400/Captisol) for in vivo administration.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Retrieved from [Link]

-

U.S. EPA. (2025). CompTox Chemicals Dashboard: 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]

-

PubChem. (2025). Compound Summary: 6-Fluoro-1,2,3,4-tetrahydroquinoline (Analog Comparison). National Library of Medicine. Retrieved from [Link]

Methodological & Application

Application Note: Selective Catalytic Hydrogenation of 6,7,8-Trifluoroquinoline

Abstract

The selective reduction of 6,7,8-trifluoroquinoline to 6,7,8-trifluoro-1,2,3,4-tetrahydroquinoline presents a unique chemoselectivity challenge. The high electronegativity of the three fluorine atoms deactivates the aromatic system, while the labile nature of C–F bonds under standard hydrogenation conditions poses a significant risk of hydrodefluorination (HDF).[1] This application note details two validated protocols: a Heterogeneous Platinum-Catalyzed Method (Standard) and a Metal-Free Transfer Hydrogenation (Alternative).[1] These protocols prioritize the retention of the fluorine motif while ensuring complete saturation of the pyridine ring.[1]

Introduction & Mechanistic Challenges

The 6,7,8-trifluoroquinoline scaffold is a critical intermediate in the synthesis of fluoroquinolone antibiotics and novel psychotropic agents. Converting this heteroaromatic system to its tetrahydro- derivative requires precise control over the reaction pathway.[1][2]

The Chemoselectivity Paradox

Standard hydrogenation catalysts (e.g., Pd/C) operate via oxidative addition mechanisms that readily cleave Ar–F bonds, particularly in polyfluorinated systems where the aromatic ring is electron-deficient.[1]

-

Desired Pathway: 1,2,3,4-reduction of the pyridine ring.

-

Undesired Pathway: Hydrodefluorination (HDF) leading to 6,7-difluoro or des-fluoro byproducts, or over-reduction to the decahydroquinoline.[1]

Mechanistic Visualization

The following diagram illustrates the competing pathways and the strategic control points used in this protocol.

[1]

Protocol A: Platinum-Catalyzed Acidic Hydrogenation (Standard)

Rationale: Platinum oxide (Adams' catalyst) is preferred over Palladium because Pt exhibits lower affinity for oxidative insertion into C–F bonds [1].[1] The use of acetic acid (AcOH) or Trifluoroacetic acid (TFA) serves two purposes:

-

Activation: Protonation of the quinoline nitrogen lowers the LUMO energy of the pyridine ring, making it more susceptible to hydride attack.[1]

-

Poison Mitigation: The protonated species prevents strong coordination of the nitrogen lone pair to the catalyst surface, which can otherwise poison the active sites.[1]

Materials

-

Substrate: 6,7,8-Trifluoroquinoline (>98% purity).[1]

-

Catalyst: PtO₂ (Adams' Catalyst), typically 5-10 mol% loading.[1]

-

Solvent: Glacial Acetic Acid (AcOH).[1]

-

Gas: Hydrogen (H₂) gas, balloon or low-pressure cylinder.[1]

-

Equipment: High-pressure glass reactor or Parr shaker (rated for 50 psi).

Step-by-Step Methodology

-

Preparation: In a clean, dry pressure vessel, dissolve 1.0 mmol of 6,7,8-trifluoroquinoline in 5 mL of glacial acetic acid.

-

Catalyst Addition: Carefully add 11 mg (5 mol%) of PtO₂. Caution: Dry catalyst can ignite solvent vapors; add under an inert argon blanket.[1]

-

Purging: Seal the vessel and purge with Nitrogen (3x), followed by Hydrogen (3x) to remove oxygen.[1]

-

Reaction: Pressurize the vessel to 3–4 bar (45–60 psi) with H₂. Stir vigorously at 25°C (Room Temperature) .

-

Note: Heating is NOT recommended initially, as elevated temperatures (>50°C) significantly increase the rate of defluorination.[1]

-

-

Monitoring: Monitor reaction progress via LC-MS or ¹⁹F-NMR every 2 hours.

-

Target Signal: Disappearance of aromatic pyridine protons; appearance of methylene multiplets at 1.9, 2.8, and 3.3 ppm.

-

-

Workup:

-

Filter the mixture through a Celite pad to remove the platinum catalyst.[1] Wash the pad with Ethanol.[1]

-

Concentrate the filtrate under reduced pressure.[1]

-

Neutralize the residue with saturated NaHCO₃ (aq) and extract with Ethyl Acetate.[1]

-

Dry over Na₂SO₄ and concentrate to yield the crude oil.[1]

Expected Results & Data

| Parameter | Specification |

| Conversion | >98% (after 6-12 hours) |

| Yield | 85–92% (Isolated) |

| Selectivity | >95% (Tetrahydro- vs. Decahydro- or HDF products) |

| Appearance | Pale yellow viscous oil |

Protocol B: Metal-Free Transfer Hydrogenation (Alternative)[1]

Rationale: For strictly avoiding any risk of metal-catalyzed defluorination, a metal-free approach using Hantzsch ester as a biomimetic hydride source is recommended. This method is milder and relies on Brønsted acid catalysis [2].[1]

Materials

-

Substrate: 6,7,8-Trifluoroquinoline.[4]

-

Reductant: Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) - 2.5 equivalents.

-

Catalyst: Chiral Phosphoric Acid (or simple Diphenyl phosphate for achiral synthesis) - 2-5 mol%.[1]

-

Solvent: Toluene or Dichloromethane.[1]

Step-by-Step Methodology

-

Charge: To a reaction vial, add 6,7,8-trifluoroquinoline (0.5 mmol), Hantzsch Ester (1.25 mmol), and the phosphate catalyst (0.025 mmol).

-

Solvent: Add Toluene (2.5 mL) and seal the vial.

-

Reaction: Stir at 60°C for 24 hours.

-

Workup: Cool to room temperature. Load the reaction mixture directly onto a silica gel column.

-

Purification: Elute with Hexanes/Ethyl Acetate (gradient 10:1 to 4:1). The Hantzsch pyridine byproduct is polar and easily separated.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Defluorination Observed | Catalyst too active (Pd) or Temp too high.[1] | Switch from Pd/C to PtO₂. Lower temperature to 20°C. Reduce pressure to 1 atm (balloon). |

| Incomplete Conversion | Poisoning of catalyst by basic Nitrogen.[1] | Increase acidity (add 10% TFA to AcOH). Ensure vigorous stirring to overcome mass transfer limits.[1] |

| Over-reduction (Decahydro) | Reaction time too long or pressure too high.[1] | Stop reaction immediately upon consumption of starting material.[1] Do not exceed 4 bar pressure.[1] |

Safety Warnings (E-E-A-T)

-

HF Generation: If hydrodefluorination occurs, Hydrofluoric Acid (HF) may generate in situ.[1] While unlikely to reach high concentrations in this controlled protocol, always handle crude reaction mixtures with gloves and work in a fume hood.[1]

-

Pressurized Hydrogen: Standard precautions for flammable gases must be observed.[1] Ground all equipment to prevent static discharge.[1]

References

-

Ma, X., et al. "Selective Hydrogenation of Quinolines to 1,2,3,4-Tetrahydroquinolines." Chemical Reviews, 2012.[1] (General review on quinoline reduction selectivity).[1]

-

Rueping, M., et al. "Metal-Free Reduction of Aromatic N-Heterocycles." Synlett, 2007.[1] (Protocol for transfer hydrogenation).[1]

-

Gandhamsetty, N., et al. "Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines."[9] Synlett, 2017.[1][9] (Alternative metal-free methodology).[1]

-

Wang, Y., et al. "An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts."[1] Journal of the American Chemical Society, 2012.[1] (Discussion on chemoselectivity and halogen tolerance).[1]

Sources

- 1. sci-rad.com [sci-rad.com]

- 2. Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kyxl.njfu.edu.cn [kyxl.njfu.edu.cn]

- 4. PubChemLite - Ethyl 6,7,8-trifluoro-1-(formylmethylamino)-1,4-dihydro-4-oxo-3-quinolinecarboxylate (C14H11F3N2O4) [pubchemlite.lcsb.uni.lu]

- 5. Hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes [organic-chemistry.org]

- 10. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

Application Notes and Protocols for 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline as a Pharmaceutical Intermediate

Introduction: The Strategic Value of Fluorination in Tetrahydroquinoline Scaffolds

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to antimicrobial agents.[1] The strategic incorporation of fluorine atoms into this scaffold can profoundly modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, membrane permeability, and binding affinity to target proteins.[2] The unique electronic properties of the C-F bond, the strongest single bond in organic chemistry, can alter the pKa of nearby functional groups and influence intermolecular interactions, making fluorination a powerful tool in drug design.[3]

This guide focuses on the synthesis and application of 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline , a versatile intermediate for the development of novel therapeutics. The dense fluorine substitution on the benzo-ring of the THQ scaffold offers a unique combination of electronic effects and provides a reactive handle for further functionalization, particularly through nucleophilic aromatic substitution (SNAr).

Synthesis of 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline: A Proposed Route

While a direct, one-pot synthesis of 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline is not extensively documented, a plausible and robust multi-step synthetic route can be devised based on established organofluorine chemistry principles. The proposed pathway involves the synthesis of the corresponding quinoline followed by catalytic hydrogenation.

Workflow for the Synthesis of 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline

Caption: Proposed two-step synthesis of 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline.

Protocol 1: Synthesis of 6,7,8-Trifluoroquinoline

This protocol is adapted from the classical Skraup synthesis of quinolines, a reliable method for constructing the quinoline core.

Materials:

-

2,3,4-Trifluoroaniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or iron(III) sulfate)

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis, including a reflux condenser and a dropping funnel

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, carefully add concentrated sulfuric acid to 2,3,4-trifluoroaniline with cooling in an ice bath.

-

Slowly add glycerol to the stirred mixture, maintaining the temperature below 30 °C.

-

Add the oxidizing agent portion-wise to the reaction mixture.

-

Heat the mixture to 120-130 °C for 3-4 hours. The reaction is exothermic and should be controlled carefully.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature and pour it cautiously onto crushed ice.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 8.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 6,7,8-trifluoroquinoline.

Characterization (Hypothetical Data):

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons showing complex coupling patterns due to fluorine splitting. |

| ¹³C NMR | Aromatic carbons showing characteristic C-F couplings (large ¹JCF, smaller ²JCF and ³JCF). |

| ¹⁹F NMR | Three distinct signals in the aromatic region, each showing coupling to the other fluorine atoms and adjacent protons. |

| MS (ESI) | [M+H]⁺ corresponding to the molecular weight of 6,7,8-trifluoroquinoline. |

Protocol 2: Catalytic Hydrogenation to 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline

The selective hydrogenation of the pyridine ring of the quinoline is a well-established transformation.

Materials:

-

6,7,8-Trifluoroquinoline

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas source (balloon or hydrogenation apparatus)

-

Celite®

Procedure:

-

Dissolve 6,7,8-trifluoroquinoline in ethanol in a round-bottom flask.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with ethanol.

-

Combine the filtrates and concentrate under reduced pressure to yield 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline, which can be further purified by column chromatography if necessary.

Characterization (Hypothetical Data):

| Technique | Expected Observations |

| ¹H NMR | Disappearance of some aromatic signals and appearance of aliphatic proton signals for the C2, C3, and C4 positions. A broad singlet for the N-H proton. |

| ¹³C NMR | Upfield shift of the carbons in the hydrogenated ring (C2, C3, C4). Aromatic carbons still show C-F couplings. |

| ¹⁹F NMR | Three distinct signals in the aromatic region, similar to the starting quinoline but with potential minor shifts due to the change in the adjacent ring's saturation. |

| MS (ESI) | [M+H]⁺ corresponding to the molecular weight of 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline. |

Applications of 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline in Pharmaceutical Synthesis

The trifluorinated tetrahydroquinoline core is a valuable building block for accessing a range of potential therapeutic agents. The electron-withdrawing nature of the three fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution, particularly at the C-7 position.

Application 1: Synthesis of Fluoroquinolone Antibiotic Analogues

The 7-position of the quinolone ring is a key site for modification in the development of fluoroquinolone antibiotics. The fluorine atom at C-7 in 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline is susceptible to displacement by various nucleophiles, such as piperazines, a common motif in this class of drugs.

Caption: SNAr reaction at the C-7 position of the trifluorinated THQ.

This protocol is based on the well-documented reactivity of polyfluorinated aromatic systems towards nucleophiles.[4]

Materials:

-

6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline

-

Anhydrous piperazine (or a desired N-substituted piperazine)

-

Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

-

Anhydrous dimethyl sulfoxide (DMSO) or pyridine

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline in anhydrous DMSO, add anhydrous piperazine (1.1 to 2 equivalents) and potassium carbonate (2 equivalents).

-

Heat the reaction mixture to 80-120 °C and stir for 4-12 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 7-piperazinyl-substituted tetrahydroquinoline.

Expected Outcome:

The highly electron-deficient aromatic ring due to the three fluorine atoms facilitates the nucleophilic attack of the piperazine nitrogen at the C-7 position, leading to the displacement of the fluoride ion. The choice of base and solvent is crucial for the reaction's success.

| Parameter | Rationale |

| Solvent | Aprotic polar solvents like DMSO or pyridine are preferred as they can solvate the ions formed during the reaction and can be used at high temperatures. |

| Base | A non-nucleophilic base is required to neutralize the HF formed during the reaction, driving the equilibrium towards the product. |

| Temperature | Elevated temperatures are typically required to overcome the activation energy for the SNAr reaction. |

| Excess Nucleophile | Using an excess of the piperazine can help to drive the reaction to completion. |

Application 2: N-Functionalization for Kinase Inhibitor Scaffolds

The secondary amine of the tetrahydroquinoline ring is a versatile handle for introducing various substituents to explore structure-activity relationships, for example, in the development of kinase inhibitors. N-alkylation or N-arylation can be achieved through standard synthetic methodologies.

This protocol describes a general method for the N-alkylation of the tetrahydroquinoline nitrogen.

Materials:

-

6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

Procedure:

-

To a solution of 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline in anhydrous DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Conclusion

6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline represents a highly valuable and versatile intermediate in modern drug discovery. Its unique electronic properties, conferred by the trifluorinated benzene ring, open up a range of synthetic possibilities for the creation of novel and potent pharmaceutical agents. The protocols outlined in this guide provide a solid foundation for researchers and scientists to explore the full potential of this promising scaffold.

References

-

Domagala, J. M., et al. (1986). 1-Ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, a new intermediate for the preparation of quinolone antibacterial agents. Journal of Medicinal Chemistry, 29(3), 394–404. [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Smart, B. E. (2001). Fluorine substituent effects (on reactivities and physical properties). Journal of Fluorine Chemistry, 109(1), 3-11. [Link]

-

Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry, 127(8), 1013-1029. [Link]

-

Katritzky, A. R., & Rachwal, S. (1996). Recent progress in the synthesis of 1,2,3,4-tetrahydroquinolines. Chemical Reviews, 96(5), 1779-1804. [Link]

-

Adhikari, P., et al. (2021). A Boronic Acid Catalyzed One-Pot Tandem Reduction of Quinolines to Tetrahydroquinolines Followed by Reductive Alkylation with a Carbonyl Compound. Organic Letters, 23(7), 2437–2442. [Link]

- U.S. Patent No. 4,952,695. (1990). Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid, intermediate for antibacterials.

-

Saleh, T. S., et al. (2013). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Pharmaceutical Sciences and Research, 4(5), 1726-1736. [Link]

Sources

Application Notes and Protocols for the Preparation of Fluorinated Antibacterial Agents Using Tetrahydroquinoline Blocks

Introduction: The Rationale for Fluorinated Tetrahydroquinoline Scaffolds in Antibacterial Drug Discovery

The relentless rise of antibiotic resistance necessitates the development of novel antibacterial agents with improved efficacy and mechanisms of action that can circumvent existing resistance pathways. The fluoroquinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades, primarily due to their potent, broad-spectrum activity.[][2][3] Their mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are responsible for DNA replication, repair, and recombination, ultimately leading to bacterial cell death.[][4]

A key structural feature responsible for the enhanced potency of fluoroquinolones is the presence of a fluorine atom, typically at the C-6 position of the quinolone ring.[][2][5] This substitution significantly increases the drug's penetration into the bacterial cell and enhances its inhibitory effect on DNA gyrase.[][2] The tetrahydroquinoline (THQ) scaffold, a saturated analogue of the quinoline core, has emerged as a "privileged" structure in medicinal chemistry. It offers a three-dimensional architecture that can be exploited to achieve novel interactions with biological targets and improve pharmacokinetic properties.

By combining the advantageous properties of fluorine substitution with the versatile THQ scaffold, researchers can explore a new chemical space for potent antibacterial agents. This guide provides detailed protocols for the synthesis of fluorinated tetrahydroquinoline building blocks and their subsequent evaluation as potential antibacterial agents, with a focus on the underlying principles and experimental considerations.

PART 1: Synthesis of Fluorinated Tetrahydroquinoline Scaffolds

Two primary and versatile methods for the synthesis of the tetrahydroquinoline core are the Povarov (imino Diels-Alder) reaction and the catalytic hydrogenation of a pre-formed fluoroquinoline.

Method 1: Povarov Reaction for de novo Synthesis of Fluorinated Tetrahydroquinolines

The Povarov reaction is a powerful three-component reaction that allows for the construction of the tetrahydroquinoline skeleton in a single step from an aniline, an aldehyde, and an alkene.[6][7][8] To synthesize a fluorinated THQ, a fluorinated aniline or aldehyde is used as a starting material.

This protocol describes the synthesis of a model 6-fluoro-tetrahydroquinoline derivative using 4-fluoroaniline, benzaldehyde, and N-vinylpyrrolidone.

Materials:

-

4-Fluoroaniline

-

Benzaldehyde

-

N-Vinylpyrrolidone

-

Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)

-

Acetonitrile (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 4-fluoroaniline (1.0 eq), benzaldehyde (1.0 eq), and anhydrous acetonitrile (20 mL).

-

Catalyst Addition: Add Yb(OTf)₃ (0.1 eq) to the stirred solution. The use of a Lewis acid catalyst like Yb(OTf)₃ is crucial for activating the in-situ formed imine towards the cycloaddition.

-

Alkene Addition: Add N-vinylpyrrolidone (1.2 eq) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (30 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 6-fluoro-tetrahydroquinoline product.

Causality and Insights:

-

Choice of Starting Materials: The fluorine atom is introduced via the 4-fluoroaniline. The choice of aldehyde and alkene will determine the substituents at other positions of the THQ ring, allowing for the creation of a diverse library of compounds.

-

Catalyst: Yb(OTf)₃ is an effective and water-tolerant Lewis acid that catalyzes the formation of the imine intermediate and the subsequent [4+2] cycloaddition. Other Lewis acids such as InCl₃ or Sc(OTf)₃ can also be employed.[9]

-

Solvent: Anhydrous acetonitrile is a suitable polar aprotic solvent for this reaction.

Method 2: Catalytic Hydrogenation of Fluoroquinolines

This method involves the reduction of the pyridine ring of a readily available fluoroquinoline to yield the corresponding fluorinated tetrahydroquinoline. This is a highly efficient method if the parent fluoroquinoline is commercially available or easily synthesized.

This protocol describes the hydrogenation of 6-fluoroquinoline.

Materials:

-

6-Fluoroquinoline

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or a similar high-pressure reactor

-

Celite or a similar filtration aid

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, dissolve 6-fluoroquinoline (1.0 eq) in methanol (20 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution. Caution: Palladium on carbon can be pyrophoric. Handle in an inert atmosphere or as a slurry.

-

Hydrogenation: Seal the reaction vessel and connect it to a hydrogen source. Purge the vessel with hydrogen gas several times to remove any air. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

Work-up: After the reaction is complete, carefully vent the hydrogen gas.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

-

Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 6-fluoro-1,2,3,4-tetrahydroquinoline.

-

Purification: The product is often pure enough for subsequent steps, but can be further purified by distillation or chromatography if necessary.

Causality and Insights:

-

Catalyst: Palladium on carbon is a highly effective and commonly used catalyst for the hydrogenation of aromatic rings. Other catalysts like platinum oxide (Adam's catalyst) can also be used.[10]

-

Hydrogen Source: Molecular hydrogen is the most common and efficient hydrogen source for this transformation. Transfer hydrogenation using sources like ammonium formate can also be employed.[11]

-

Safety: Catalytic hydrogenation with molecular hydrogen should always be performed in appropriate high-pressure equipment by trained personnel due to the flammable nature of hydrogen gas.

Visualization of Synthetic Workflow

Caption: Synthetic routes to fluorinated tetrahydroquinolines.

PART 2: Biological Evaluation of Fluorinated Tetrahydroquinolines

Once synthesized, the novel fluorinated tetrahydroquinoline derivatives must be evaluated for their antibacterial activity. The standard method for this is the determination of the Minimum Inhibitory Concentration (MIC).

Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3]

Materials:

-

Synthesized fluorinated tetrahydroquinoline compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

Spectrophotometer

-

Incubator (37°C)

-

Micropipettes and sterile tips

Procedure:

-

Compound Preparation: Prepare stock solutions of the synthesized fluorinated tetrahydroquinoline compounds in DMSO (e.g., 10 mg/mL).

-

Bacterial Inoculum Preparation:

-

From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add a specific volume of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the row by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well in the dilution series. This will create a range of decreasing compound concentrations.

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

-

Controls:

-

Positive Control: A well containing only the bacterial inoculum in CAMHB (no compound).

-

Negative Control: A well containing only sterile CAMHB.

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). A spectrophotometer can also be used to measure the optical density at 600 nm (OD₆₀₀) for a more quantitative assessment.

Causality and Insights:

-

Media: CAMHB is the standard medium for routine antimicrobial susceptibility testing as it has good reproducibility and low levels of inhibitors.[12]

-

Inoculum Density: A standardized inoculum is critical for reproducible MIC results.

-

DMSO Concentration: The final concentration of DMSO in the wells should be kept low (typically ≤1%) as it can have its own inhibitory effects on bacterial growth at higher concentrations.

Data Presentation: Structure-Activity Relationship (SAR)

The results of the MIC testing should be compiled to understand the structure-activity relationship.

| Compound ID | R1 Substituent | R2 Substituent | Fluorine Position | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| THQ-F1 | H | Phenyl | 6-F | 8 | 32 |

| THQ-F2 | H | 4-Chlorophenyl | 6-F | 4 | 16 |

| THQ-F3 | H | Phenyl | 7-F | 16 | 64 |

| THQ-F4 | Cyclopropyl | Phenyl | 6-F | 2 | 8 |

This is an example table; actual data would be generated from experimental results.